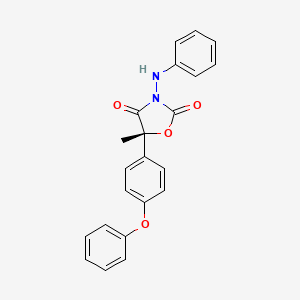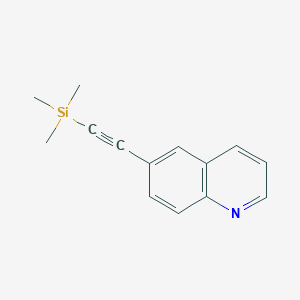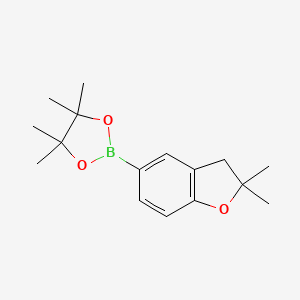![molecular formula C11H17N3O3 B1443603 Ester tert-butylique de l'acide 3-hydroxyméthyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylique CAS No. 1251014-83-1](/img/structure/B1443603.png)
Ester tert-butylique de l'acide 3-hydroxyméthyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chimie médicinale : Agents anticancéreux
Les dérivés du pyrazole sont connus pour leurs propriétés anticancéreuses. Ils peuvent être conçus pour cibler des lignées cellulaires cancéreuses spécifiques en interférant avec les voies de signalisation cellulaire. Le groupe ester tert-butylique dans le composé peut améliorer sa lipophilie, améliorant potentiellement sa capacité à traverser les membranes cellulaires et à atteindre les cibles intracellulaires .
Chimie agricole : Pesticides
Le motif structurel du pyrazole est présent dans plusieurs pesticides commerciaux. Le groupe hydroxyméthyle dans ce composé pourrait être utilisé pour créer de nouveaux dérivés ayant une activité accrue contre les ravageurs agricoles, contribuant ainsi à des stratégies de lutte antiparasitaire plus efficaces .
Biochimie : Inhibition enzymatique
Les dérivés du pyrazole peuvent agir comme des inhibiteurs enzymatiques, bloquant l'activité des enzymes impliquées dans la progression de la maladie. Ce composé particulier pourrait être étudié pour son potentiel à inhiber les enzymes qui sont pertinentes dans les maladies métaboliques ou les processus inflammatoires .
Développement pharmaceutique : Analgésiques
L'échafaudage pyrrolo[3,4-c]pyrazole est associé à des propriétés analgésiques. Ce composé pourrait faire partie des efforts de recherche visant à développer de nouveaux médicaments contre la douleur avec moins d'effets secondaires que les options actuelles .
Neuropharmacologie : Sédatifs
La recherche a indiqué que les dérivés de la pyrrolopyridine présentent des effets sédatifs. Ce composé, avec son noyau pyrrolo[3,4-c]pyrazole, pourrait être étudié pour son utilisation potentielle dans le traitement de l'insomnie ou des troubles anxieux .
Troubles métaboliques : Activité antidiabétique
Certains dérivés du pyrazole se sont avérés prometteurs pour réduire la glycémie. Ce composé pourrait être exploré pour son utilité dans la gestion du diabète, en particulier dans la conception de médicaments qui ciblent la résistance à l'insuline ou aident à contrôler l'hyperglycémie .
Mécanisme D'action
Target of Action
The primary target of the compound 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is the enzyme dipeptidyl peptidase-4 (DPP-4) in the body . DPP-4 is responsible for degrading glucagon-like peptide-1 (GLP-1), a hormone that increases insulin secretion and decreases glucagon secretion, thereby helping to control blood glucose levels .
Mode of Action
3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester acts by inhibiting the activity of DPP-4 . By doing so, it prolongs the action time of GLP-1, thereby increasing the blood concentration of the endogenous GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) . This results in improved blood glucose control .
Biochemical Pathways
The inhibition of DPP-4 by 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester affects the GLP-1 pathway . GLP-1 is an incretin hormone that is released from the intestines in response to food intake. It enhances insulin secretion from the pancreas and suppresses glucagon secretion, slowing gastric emptying, and reducing food intake . By inhibiting DPP-4 and thus prolonging the action of GLP-1, the compound enhances these effects, leading to better control of blood glucose levels .
Result of Action
The result of the action of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is an improvement in blood glucose control . By inhibiting DPP-4 and thus increasing the levels and action time of GLP-1 and GIP, it enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and reduces food intake . These effects collectively lead to a reduction in blood glucose levels, which is beneficial for the management of type 2 diabetes .
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-4-7-8(5-14)12-13-9(7)6-15/h15H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBYCZPIAUWHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251014-83-1 | |
| Record name | 3-HYDROXYMETHYL-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYRAZOLE- 5-CARBOXYLIC ACID TERT-BUTYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)




![Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1443543.png)